molecular formula C10H16O4 B6275641 rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis CAS No. 125258-89-1

rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis

Cat. No. B6275641
CAS RN: 125258-89-1
M. Wt: 200.2
InChI Key:
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Description

Rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis (rac-MCCA) is a small molecule that has been extensively studied in recent years due to its potential applications in various scientific fields. It is a chiral compound with two stereoisomers, the cis and trans isomers. Rac-MCCA has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. It has also been used in the synthesis of various compounds, such as peptides and proteins.

Mechanism of Action

Rac-MCCA has been shown to act as an inhibitor of enzymes, such as cyclooxygenase-2 (COX-2). It has been shown to bind to the active site of the enzyme and block its activity. In addition, rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis has been shown to bind to other proteins, such as cytokines, and inhibit their activity.
Biochemical and Physiological Effects
Rac-MCCA has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral effects. It has also been shown to have anti-oxidant and anti-microbial effects. In addition, rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis has been shown to have neuroprotective effects, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis in lab experiments is that it is a small molecule, which makes it easy to synthesize and manipulate. In addition, rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis has been shown to be stable in a variety of conditions, such as pH, temperature, and light. However, rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis is a chiral compound, which means that it can exist in two different forms, the cis and trans isomers. This can make it difficult to accurately measure the effects of rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis in experiments.

Future Directions

Rac-MCCA has many potential future directions. One potential future direction is the development of new drugs based on rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis. For example, rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis could be used to develop new anti-inflammatory, anti-cancer, and anti-viral drugs. In addition, rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis could be used to develop new drugs for the treatment of neurological disorders, such as Alzheimer’s disease. Another potential future direction is the development of new methods for the synthesis of rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis. For example, new methods could be developed to synthesize rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis in a more efficient and cost-effective manner. Finally, rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis could be used to develop new methods for the study of enzymes and proteins. For example, new methods could be developed to study the structure and function of enzymes and proteins.

Synthesis Methods

The synthesis of rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis can be achieved through two main methods. The first method involves the condensation of cyclohexanone and 1-methoxycarbonyl-2-imidazolidinone to form rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis. This reaction is catalyzed by a base, such as sodium hydroxide, and requires the presence of an acid, such as hydrochloric acid, to drive the reaction. The second method involves the condensation of cyclohexanone, 1-methoxycarbonyl-2-imidazolidinone, and an alkyl halide, such as bromoethane, to form rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis. This reaction is also catalyzed by a base, such as sodium hydroxide, and requires the presence of an acid, such as hydrochloric acid, to drive the reaction.

Scientific Research Applications

Rac-MCCA has been studied extensively in recent years due to its potential applications in various scientific fields. It has been used in the synthesis of various compounds, such as peptides and proteins. It has also been used in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral compounds. In addition, rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis has been used as a tool to study the structure and function of enzymes, as well as to study the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis involves the following steps: protection of cyclohexanone, reduction of the protected cyclohexanone, alkylation of the resulting alcohol, and finally, deprotection and oxidation to form the desired product.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium borohydride", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Diethyl ether", "Ethanol", "Acetic anhydride", "Sulfuric acid", "Potassium permanganate" ], "Reaction": [ "Protection of cyclohexanone with methanol and sulfuric acid to form methyl cyclohexanone", "Reduction of methyl cyclohexanone with sodium borohydride to form the corresponding alcohol", "Alkylation of the alcohol with methyl iodide in the presence of sodium hydroxide to form the alkylated alcohol", "Deprotection of the alkylated alcohol with hydrochloric acid and sodium bicarbonate to form the corresponding carboxylic acid", "Oxidation of the carboxylic acid with potassium permanganate in acetic anhydride to form rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclohexyl]acetic acid, cis" ] }

CAS RN

125258-89-1

Molecular Formula

C10H16O4

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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